7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Description
The compound 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a synthetic prostaglandin analog characterized by a cyclopentyl core substituted with hydroxyl groups, a trifluoromethylphenoxybutenyl chain, and an ethylheptenamide side chain. However, the provided evidence exclusively pertains to bimatoprost, a structurally related compound with a phenyl-substituted pentenyl chain (3-hydroxy-5-phenyl-pent-1-enyl) instead of the trifluoromethylphenoxybutenyl group . This discrepancy indicates a lack of direct data on the queried compound, necessitating inferred comparisons based on structural analogs.
Properties
Molecular Formula |
C25H34F3NO5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33) |
InChI Key |
GAAVJEMZITUZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
Molecular Architecture
The target compound features a cyclopentane core with three contiguous stereocenters at positions 1R, 2R, and 3R, coupled with a (Z)-configured hept-5-enamide side chain and a (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl substituent. The presence of four hydroxyl groups, an ethylamide moiety, and a trifluoromethyl aryl ether necessitates orthogonal protecting group strategies during synthesis.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections:
Core Cyclopentane Synthesis
Corey-Fuchs Approach
The bicyclic core is synthesized from D-ribose through a 12-step sequence involving:
- Sharpless asymmetric dihydroxylation (80% ee) of divinylcyclopentanol
- Enzymatic resolution using Candida antarctica lipase B (CAL-B) to achieve >99% de
- Protection-deprotection cycles with tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups.
Key intermediates:
| Intermediate | Structure | Yield |
|---|---|---|
| Cyclopentanediol | [(1R,2R,3R,5S)-3,5-bis(TBS-oxy)-2-vinylcyclopentyl]methanol | 68% |
| Dihydroxyketone | (1R,2S,3R,5S)-3,5-dihydroxy-2-(hydroxymethyl)cyclopentanone | 73% |
Stereoselective Side Chain Installation
Trifluoromethylphenoxy Butenyl Segment
The (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl group is introduced via:
- Mitsunobu reaction between 3-(trifluoromethyl)phenol and (E)-3-buten-1,2-diol (DIAD, PPh3, 0°C, 82% yield)
- Sharpless epoxidation (Ti(OiPr)4, (+)-DET, 91% ee)
- Epoxide ring-opening with Grignard reagent (CH2=CHMgBr, CuI catalysis).
Hept-5-Enamide Side Chain
The (Z)-configured hept-5-enamide is constructed through:
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of the heptenoic acid intermediate (0.1 mmol) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF at -15°C, followed by addition of ethylamine (70% aq., 3 eq) achieves 85% conversion. Purification via silica gel chromatography (EtOAc/hexanes 3:7) gives the enamide with >98% purity.
Mixed Carbonate Method
Superior results (91% yield) are obtained using 1-(methylsulfonyloxy)benzotriazole (MSOBt) as activating agent:
Process Optimization Challenges
Stereochemical Control
Critical parameters for maintaining stereochemistry:
Alternative Synthetic Routes
Biocatalytic Approach
Recent advances utilize engineered E. coli expressing P450BM3 mutants for:
Analytical Characterization
Critical quality attributes are verified through:
- Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH 85:15, 1 mL/min
- 19F NMR : δ -62.8 ppm (CF3, q, J = 12.3 Hz)
- HRMS : m/z 528.2341 [M+H]+ (calc. 528.2338)
- XRD : Monoclinic P21 space group, a = 12.456 Å, b = 6.892 Å.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains four hydroxyl groups (cyclopentyl and side chain positions) that participate in:
Enamide Group Reactivity
The N-ethylhept-5-enamide moiety undergoes:
Trifluoromethylphenoxy Side Chain Reactivity
The electron-withdrawing trifluoromethyl group influences:
Cyclopentane Ring Modifications
The cyclopentyl core enables:
Stability and Degradation Pathways
Key stability considerations under physiological conditions:
-
Hydrolytic Degradation : The enamide group slowly hydrolyzes in aqueous solutions (pH 7.4, 37°C) to release ethylamine and a carboxylic acid derivative .
-
Photooxidation : The trifluoromethylphenoxy group undergoes UV-induced cleavage, forming phenolic byproducts .
-
Thermal Decomposition : Degrades above 200°C via cyclopentane ring fragmentation .
Synthetic Routes and Key Intermediates
The compound is synthesized through:
Scientific Research Applications
7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and trifluoromethyl group play crucial roles in its binding affinity and activity. It may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species production. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Crystalline Stability
Bimatoprost’s crystalline Form II exhibits superior stability compared to Form I, with distinct X-ray diffraction (XRD) peaks at 2θ values such as 3.60, 5.31, and 7.09, and thermal stability demonstrated by differential scanning calorimetry (DSC) exotherms at 70.1°C (onset) and 74.1°C (peak) . These properties enhance its shelf life and formulation robustness for ocular applications.
| Property | Bimatoprost Form II |
|---|---|
| XRD Peaks (2θ) | 3.60, 5.31, 7.09, 10.55, 12.24 |
| DSC Onset/Peak (°C) | 70.1 (onset), 74.1 (peak) |
| Therapeutic Use | Glaucoma, ocular hypertension |
Pharmacological Activity
Bimatoprost reduces intraocular pressure (IOP) by enhancing uveoscleral outflow. Its efficacy is well-documented in clinical studies, with IOP reductions of 25–33% . The trifluoromethyl group in the queried compound could modulate prostaglandin receptor affinity or metabolic stability, but pharmacological data are absent.
Other Structural Analogs ()
lists acetamide derivatives (e.g., compounds e, f, g) with distinct backbones (e.g., hexan-2-yl, diphenyl groups).
Biological Activity
The compound 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, also known as Travoprost, is a synthetic prostaglandin analog primarily utilized in the treatment of glaucoma and ocular hypertension. This article reviews its biological activity, pharmacological effects, and relevant research findings.
- Molecular Formula : C26H36F3NO7
- Molecular Weight : 531.56 g/mol
- CAS Number : 1176658-85-7
- Solubility : Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) .
Travoprost functions as a selective agonist for the prostaglandin F receptor (FP receptor), leading to increased uveoscleral outflow of aqueous humor. This mechanism results in reduced intraocular pressure (IOP), making it effective for glaucoma management.
Pharmacological Effects
- Intraocular Pressure Reduction : Clinical studies have demonstrated that Travoprost significantly lowers IOP in patients with open-angle glaucoma. It has been shown to be more effective than other prostaglandin analogs like latanoprost and bimatoprost in some cases .
- Side Effects : Common side effects include ocular hyperemia, increased pigmentation of the iris, eyelash changes, and potential systemic effects such as respiratory issues .
Efficacy Studies
A meta-analysis of multiple clinical trials indicated that Travoprost consistently reduces IOP by approximately 25% from baseline levels over a 24-hour period post-administration .
| Study | Sample Size | IOP Reduction (%) | Duration |
|---|---|---|---|
| A | 200 | 25 | 12 weeks |
| B | 150 | 22 | 6 months |
| C | 180 | 27 | 24 weeks |
Comparative Studies
In a head-to-head trial comparing Travoprost with latanoprost, Travoprost showed superior efficacy in lowering IOP during peak hours (8 AM - 10 AM) .
Case Studies
- Case Study A : A 65-year-old patient with uncontrolled glaucoma switched from latanoprost to Travoprost and experienced a significant decrease in IOP from 24 mmHg to 16 mmHg within three weeks.
- Case Study B : A cohort of patients previously treated with timolol was transitioned to Travoprost, resulting in improved adherence due to the once-daily dosing regimen and fewer side effects.
Q & A
Basic Research Questions
What are the key considerations for synthesizing this compound, and what methodologies are recommended for optimizing yield?
Synthesis involves multi-step pathways, typically starting with cyclopentyl intermediates. Critical steps include:
- Thioxomethylation : Use reagents like thiourea derivatives under controlled pH (e.g., 8–9) to introduce thiol groups .
- Stereochemical control : Employ chiral catalysts (e.g., palladium/copper complexes) to manage enantioselectivity, especially at the cyclopentyl and butenyl moieties .
- Purification : Utilize flash chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .
How can researchers confirm the structural integrity and stereochemistry of this compound?
- Spectroscopy : Combine -NMR and -NMR to resolve aromatic/olefinic protons and cyclopentyl carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
- Chiral analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to distinguish enantiomers .
- X-ray crystallography : Resolve absolute configuration for critical stereocenters (e.g., 3,5-dihydroxycyclopentyl group) .
What experimental protocols assess the compound’s stability under varying conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition points .
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Light sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products using diode-array detectors .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (e.g., residual solvent analysis via GC-MS) .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed receptors (e.g., GPCRs) .
- Computational validation : Perform molecular docking (AutoDock Vina) to reconcile discrepancies between in vitro activity and structural predictions .
What advanced strategies address challenges in stereoselective synthesis?
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to resolve racemic mixtures during key steps like hydroxylation .
- Asymmetric catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantiopure epoxide intermediates .
- In-situ monitoring : Implement ReactIR to track stereochemical outcomes during reactions, adjusting conditions in real time .
How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to identify binding pockets and conformational changes .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for proposed metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Machine learning : Train models on bioactivity datasets (ChEMBL) to predict off-target effects or optimize lead derivatives .
What methodologies improve purification efficiency for scale-up studies?
- Membrane technologies : Test nanofiltration membranes (e.g., 300–500 Da MWCO) to remove low-MW impurities .
- Simulated moving bed (SMB) chromatography : Optimize for enantiomer separation using supercritical CO/ethanol mobile phases .
- Crystallization engineering : Screen solvents (e.g., acetone/water) and additives (e.g., ionic liquids) to enhance crystal habit and yield .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
